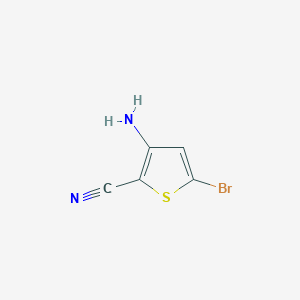

3-Amino-5-bromothiophene-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-5-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSQZPJVLKWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650622 | |

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-14-8 | |

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromothiophene-2-carbonitrile is a substituted thiophene, a class of heterocyclic compounds recognized for its significant role as a versatile building block in medicinal chemistry and materials science. The unique arrangement of an amino group, a bromo substituent, and a cyano group on the thiophene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecular architectures. Thiophene-containing compounds are integral to the development of various therapeutic agents, including antimicrobial and anti-inflammatory drugs, as well as materials for organic electronics.[1][2][3] This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard methodologies for their experimental determination, and discusses the compound's scientific context.

Core Compound Identification

A precise understanding of a compound's identity is foundational to any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1017789-14-8 | [4] |

| Molecular Formula | C₅H₃BrN₂S | [4] |

| Molecular Weight | 203.06 g/mol | [4] |

| Canonical SMILES | N#CC1=C(N)C=C(Br)S1 | |

| InChI Key | InChI=1S/C5H3BrN2S/c6-4-1-5(7)10-4-2-8/h1H,(H2,7,9) |

Physical Properties Profile

The physical properties of a compound are critical for its handling, purification, formulation, and for predicting its behavior in various chemical and biological systems. While specific experimentally determined data for this compound is not widely published, this section presents a template for its physical property profile. The values for related compounds suggest it is a solid at room temperature.[5] Researchers should determine these properties for each new batch to ensure consistency and purity.

| Physical Property | Experimental Value | Notes and Significance |

| Appearance | To be determined | The color and form (crystalline, powder) are basic indicators of purity. |

| Melting Point | To be determined | A sharp melting point range is a key indicator of a pure crystalline solid. |

| Boiling Point | To be determined | Likely to decompose at higher temperatures under atmospheric pressure. |

| Density | To be determined | Useful for solvent selection and reaction setup. |

| Solubility | To be determined | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |

| Storage Conditions | Store at 2-8°C, in a dark place, under an inert atmosphere. | Recommended to prevent degradation. |

Experimental Protocols for Physical Property Determination

The following section details standard, reliable methods for determining the key physical properties of this compound in a research setting.

Melting Point Determination (Capillary Method)

-

Rationale: This method provides a sharp, reproducible melting point range, which is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities.

-

Protocol:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Finely crush a small amount of the crystalline solid.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

When the first signs of melting are observed, slow the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Solubility Assessment

-

Rationale: Understanding the solubility profile is essential for choosing appropriate solvents for synthesis, recrystallization, chromatography, and biological assays.

-

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Observe the mixture. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not dissolved, gently heat the mixture to see if solubility increases with temperature.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.

-

Spectroscopic Characterization

Spectroscopic data provides a detailed fingerprint of the molecular structure, confirming the identity and purity of the compound. While specific spectra for this compound are available from commercial suppliers upon request, the following outlines the expected features and the methods for their acquisition.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the amino protons and the single proton on the thiophene ring. The chemical shifts and coupling constants will be characteristic of the substituted thiophene structure.

-

¹³C NMR: Will show distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.

-

-

Infrared (IR) Spectroscopy:

-

Key expected peaks include:

-

N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹).

-

C≡N stretching vibration for the nitrile group (around 2220-2260 cm⁻¹).

-

C=C and C-S stretching vibrations characteristic of the thiophene ring.

-

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (203.06 g/mol ), as well as a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

-

Synthesis and Significance

Substituted 2-aminothiophenes like this compound are commonly synthesized via the Gewald reaction .[6][7][8] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7][8] The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting materials.[2][8]

The strategic placement of the amino, bromo, and nitrile functional groups makes this compound a highly valuable intermediate:

-

The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups.

-

The bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of various aryl or alkyl groups.

-

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.

This trifunctional nature allows for a stepwise and controlled synthesis of complex molecules, which is a significant advantage in the multi-step processes common in drug discovery and development.

Diagrams

The following diagrams illustrate key conceptual workflows relevant to the study of this compound.

Caption: Conceptual workflow for the synthesis of the target compound via the Gewald reaction.

Caption: Workflow for the experimental determination of physical and spectroscopic properties.

References

-

Gewald reaction - Wikipedia. (URL: [Link])

-

Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1017789-14-8|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 3-amino-5-bromothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 3-Amino-5-bromothiophene-2-carbonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Amino-5-bromothiophene-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique arrangement of a reactive bromine atom, a nucleophilic amino group, and a versatile nitrile group on a thiophene scaffold makes it a valuable starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered thiophene ring substituted with three key functional groups.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₃BrN₂S |

| Molecular Weight | 203.06 g/mol |

| CAS Number | 1017789-14-8[1] |

| Appearance | Solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[2][3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2][3]

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol (Gewald-type Synthesis)

Materials:

-

2-bromo-2-cyanoacetaldehyde or a suitable precursor

-

Malononitrile

-

Elemental sulfur

-

Morpholine or Triethylamine

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the α-bromocarbonyl compound (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add a catalytic amount of morpholine or triethylamine to the mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours.[5]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity and Key Transformations

The unique combination of functional groups in this compound provides multiple avenues for further chemical modifications.

Caption: Key reactive sites and potential transformations of this compound.

Reactions of the Amino Group

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse substituents and modulate the biological activity of the molecule.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be substituted by a variety of nucleophiles, including halogens, cyano, and hydroxyl groups, through a copper-catalyzed Sandmeyer reaction.[6][7] This provides a powerful method for further functionalization of the thiophene ring.

-

Cyclocondensation Reactions: The ortho-relationship of the amino and nitrile groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[8] These structures are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[9][10][11]

Reactions of the Bromo Group

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles such as Grignard reagents, leading to the formation of ketones after hydrolysis.

Applications in Drug Discovery and Materials Science

The 3-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this compound are actively being investigated for a range of therapeutic applications.

Kinase Inhibitors

A significant application of this compound is in the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to act as potent kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a scaffold to which various substituents can be attached, derivatives of this compound can be designed to selectively target the ATP-binding site of specific kinases.

Caption: Synthetic pathway from this compound to a library of potential kinase inhibitors.

Other Therapeutic Areas

Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including:

Spectral Data and Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Predicted and Expected Spectral Data

| Technique | Expected Peaks and Features |

| ¹H NMR | A singlet for the proton on the thiophene ring, and a broad singlet for the -NH₂ protons. The chemical shift of the thiophene proton will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and bromo groups. |

| ¹³C NMR | Five distinct signals for the five carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected in the 115-125 ppm region. The carbons of the thiophene ring will appear in the aromatic region, with their chemical shifts influenced by the substituents.[13][14] |

| FT-IR | Characteristic sharp, medium-intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching of the thiophene ring will be observed around 3100-3000 cm⁻¹.[15][16] |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns may involve the loss of HCN, Br, and other small fragments. |

Safety and Handling

As a brominated organic nitrile, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards (inferred from related compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[17]

-

Causes skin and eye irritation.[18]

-

May cause respiratory irritation.[19]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[20]

-

Skin Contact: Immediately wash with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes.[18]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[18]

For detailed safety information, it is crucial to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast chemical space of novel compounds. Its strategic combination of reactive functional groups allows for a wide range of chemical transformations, making it particularly valuable in the field of drug discovery for the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

Sources

- 1. 1017789-14-8|this compound|BLD Pharm [bldpharm.com]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. Methyl 3-amino-5-bromothiophene-2-carboxylate | C6H6BrNO2S | CID 20158931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-5-bromothiophene-2-carbonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1017789-14-8[1]

Introduction: A Versatile Heterocyclic Building Block

3-Amino-5-bromothiophene-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a thiophene core makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry and materials science. The thiophene ring itself is a privileged scaffold in many biologically active compounds, and the strategic placement of reactive functional groups on this core allows for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis, key chemical properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1017789-14-8 | [1] |

| Molecular Formula | C₅H₃BrN₂S | Calculated |

| Molecular Weight | 215.06 g/mol | Calculated |

| Appearance | Likely a solid | Inferred |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons | Inferred from related structures |

While specific spectroscopic data for this compound is not widely published, characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show a singlet for the C4-H proton on the thiophene ring and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR would display distinct signals for the five carbon atoms of the substituted thiophene ring, including the carbon of the nitrile group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and various vibrations associated with the thiophene ring.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through modifications of established methods for 2-aminothiophene synthesis, most notably the Gewald reaction. The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3][4]

A plausible synthetic route to this compound would involve the use of a brominated starting material. One theoretical, yet chemically sound, approach would be a variation of the Gewald reaction utilizing bromomalononitrile.

Hypothetical Synthesis via a Modified Gewald Reaction

This proposed synthesis leverages the principles of the Gewald reaction, a cornerstone for the preparation of 2-aminothiophenes.[2][3][5]

Reaction Scheme:

Caption: Hypothetical Gewald-type synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a theoretical adaptation and requires experimental validation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine a suitable α-carbonyl compound (e.g., a glyoxal derivative) and bromomalononitrile in an appropriate solvent such as ethanol or dimethylformamide.

-

Knoevenagel Condensation: Add a catalytic amount of a base (e.g., triethylamine or piperidine) to the mixture and stir at room temperature to facilitate the Knoevenagel condensation, forming the α,β-unsaturated brominated nitrile intermediate.

-

Addition of Sulfur: To the reaction mixture, add elemental sulfur.

-

Gewald Reaction: Add a stoichiometric amount of a suitable base (e.g., morpholine) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the nitrile group.

Caption: Key reaction pathways for this compound.

Reactions at the Bromine Atom

The bromine atom at the 5-position of the thiophene ring is particularly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a powerful tool for molecular diversification.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base enables the formation of carbon-carbon bonds, leading to 5-aryl or 5-heteroaryl substituted 2-aminothiophenes.

-

Stille Coupling: Coupling with organostannanes provides another efficient method for carbon-carbon bond formation.

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis yields 5-alkynyl-2-aminothiophenes.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

Reactions Involving the Amino Group

The primary amino group at the 3-position can undergo a variety of transformations common to aromatic amines.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of functional groups.

-

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or can be used as a nucleophile in the construction of fused heterocyclic ring systems, such as thieno[3,2-d]pyrimidines.

Transformations of the Nitrile Group

The nitrile group at the 2-position offers further opportunities for functional group interconversion.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of compounds with potential therapeutic applications and advanced materials.

Medicinal Chemistry

Substituted 2-aminothiophenes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key starting material for the synthesis of novel analogs for drug discovery programs. For instance, the bromine atom can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl moieties, allowing for the exploration of structure-activity relationships in the development of kinase inhibitors or other targeted therapies. The amino and nitrile groups can be elaborated to construct fused heterocyclic systems, which are common motifs in many approved drugs.

Materials Science

The thiophene core is a fundamental unit in the field of organic electronics due to its electron-rich nature. By utilizing cross-coupling reactions at the bromine position, various conjugated systems can be synthesized from this compound. These resulting materials can be investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The amino and nitrile groups can also be used to tune the electronic properties and intermolecular interactions of the final materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, enabling the efficient construction of complex molecular architectures. Its utility as a precursor to a wide range of substituted thiophenes makes it a key intermediate for researchers in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will facilitate its effective application in the development of novel and functional molecules.

References

-

Dembitsky, V. M., & Kochetkov, K. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bromomalononitrile. Retrieved from [Link]

-

Dembitsky, V. M., & Kochetkov, K. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]

-

Mashkouri, S., & Naimi-Jamal, M. R. (2014). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 5-Bromothiophene-2-carboxylate: A Key Building Block for Specialty Chemicals. Retrieved from [Link]

-

Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (2011). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

The Strategic Utility of 3-Amino-5-bromothiophene-2-carbonitrile in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as versatile starting points for drug discovery is relentless. Among the heterocyclic compounds that have garnered significant attention, 3-Amino-5-bromothiophene-2-carbonitrile has emerged as a cornerstone building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique trifunctionalized architecture—an amine, a nitrile, and a bromine atom arrayed on a thiophene core—offers a rich tapestry of synthetic possibilities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the development of next-generation pharmaceuticals.

Physicochemical Properties and Molecular Characteristics

The strategic value of this compound as a synthetic intermediate is deeply rooted in its physicochemical properties. With a molecular formula of C₅H₃BrN₂S and a molecular weight of 203.06 g/mol , this compound presents a compact and highly functionalized scaffold.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂S | |

| Molecular Weight | 203.06 g/mol | |

| CAS Number | 1017789-14-8 | |

| Appearance | Solid | General knowledge |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

The interplay of the electron-donating amino group and the electron-withdrawing nitrile and bromo groups creates a unique electronic profile on the thiophene ring, influencing its reactivity and the biological activity of its derivatives.

Synthesis of this compound: A Modern Approach via the Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction offers an efficient route to compounds like this compound, prized for its operational simplicity and the availability of starting materials.[1]

The synthesis of this compound via a modified Gewald reaction would logically proceed from a brominated carbonyl precursor, an active methylene nitrile, and elemental sulfur.

Conceptual Reaction Scheme

Caption: Conceptual workflow for the Gewald synthesis.

Detailed Experimental Protocol (Hypothetical, based on established Gewald methodologies)

This protocol is a representative example based on established Gewald reaction procedures and should be optimized for specific laboratory conditions.

Materials:

-

Bromoacetaldehyde dimethyl acetal

-

Malononitrile

-

Elemental sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for in situ generation of bromoacetaldehyde)

Procedure:

-

Preparation of Bromoacetaldehyde Solution: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve bromoacetaldehyde dimethyl acetal in ethanol. Add dilute hydrochloric acid dropwise while stirring to generate bromoacetaldehyde in situ.

-

Gewald Reaction Assembly: To the freshly prepared bromoacetaldehyde solution, add malononitrile and elemental sulfur.

-

Catalyst Addition and Reaction: Add morpholine (catalytic amount) to the mixture. Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

The Strategic Role in Drug Discovery: A Gateway to Thieno[2,3-d]pyrimidines

The primary utility of this compound in drug discovery lies in its role as a key precursor for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a bioisostere of purine and is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors.[3][4] The amino and nitrile functionalities of the thiophene are perfectly poised to undergo cyclization reactions to form the pyrimidine ring.

The Synthetic Pathway to Thieno[2,3-d]pyrimidine Kinase Inhibitors

The conversion of this compound to a thieno[2,3-d]pyrimidine core typically involves reaction with a one-carbon synthon, such as formamide or orthoformates, followed by further functionalization. The bromine atom at the 5-position serves as a crucial handle for introducing diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the precise installation of various aryl or heteroaryl groups, which are often essential for potent and selective kinase inhibition.[5]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the power of a well-designed molecular scaffold in accelerating drug discovery. Its efficient synthesis via the Gewald reaction and its strategic utility as a precursor to the privileged thieno[2,3-d]pyrimidine core make it an indispensable tool for medicinal chemists. The ability to readily introduce molecular diversity through its bromine handle allows for the rapid exploration of structure-activity relationships, paving the way for the development of highly potent and selective therapeutics, particularly in the realm of kinase inhibition. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. (URL not available)

-

Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. [Link]

-

[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Scielo. [Link]

-

3-bromothiophene. Organic Syntheses Procedure. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. [Link]

-

Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

3-Bromothiophene-2-carbonitrile. PubChem. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH. [Link]

-

Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Synthesis of 3-Amino-5-bromothiophene-2-carbonitrile

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded methodology for the synthesis of 3-Amino-5-bromothiophene-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the practical needs of researchers, this document details a strategic two-step synthetic sequence commencing from the commercially available intermediate, 3-Aminothiophene-2-carbonitrile. The guide elucidates the mechanistic principles underpinning each transformation, offers detailed, step-by-step experimental protocols, and provides predicted characterization data to aid in structural verification. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility for professionals in drug development and chemical research.

Introduction: Significance of this compound

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The title compound, this compound, combines three key functional motifs on a thiophene core: a nucleophilic amino group, an electrophilically active bromine atom, and a versatile nitrile group. This unique arrangement makes it an exceptionally powerful intermediate for generating diverse molecular libraries. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of complex carbon frameworks.[3] Concurrently, the amino and nitrile groups can be elaborated into fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.[4]

Retrosynthetic Strategy

The synthesis is approached via a logical two-step sequence. The primary disconnection simplifies the target molecule to its unhalogenated precursor, 3-Aminothiophene-2-carbonitrile. This intermediate contains the core aminothiophene structure, which is then activated towards selective electrophilic substitution at the C5 position.

Caption: Retrosynthetic analysis of the target compound.

Part I: The Key Intermediate, 3-Aminothiophene-2-carbonitrile

The strategic starting point for this synthesis is the C4/C5-unsubstituted aminothiophene, 3-Aminothiophene-2-carbonitrile (CAS 56489-05-5). This compound is commercially available from suppliers such as Sigma-Aldrich, AK Scientific, and Alfa Chemistry, providing a reliable and reproducible entry point for research and development professionals.[5][6]

Theoretical Synthesis via Gewald Reaction

From a fundamental perspective, the 3-Aminothiophene-2-carbonitrile scaffold is classically constructed via the Gewald aminothiophene synthesis . This powerful multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[4]

The mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The sulfur nucleophilically attacks the β-position of the unsaturated intermediate.

-

Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization and subsequent tautomerization (aromatization) to yield the stable 2-aminothiophene ring system.

Caption: Simplified mechanism of the Gewald reaction.

Part II:

This stage involves the selective electrophilic bromination of the electron-rich thiophene ring.

Mechanistic Rationale for Selective Bromination

The 2-amino group is a potent activating substituent, directing electrophiles to the C5 position of the thiophene ring. This high regioselectivity is due to the stabilization of the Wheland intermediate (the sigma complex) through resonance, where the nitrogen's lone pair can participate in delocalizing the positive charge. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of an electrophilic bromine species (Br+) under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like molecular bromine (Br₂).[7][8] The reaction proceeds cleanly, often at or below room temperature.

Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of activated thiophenes.[9]

Table 1: Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |

| 3-Aminothiophene-2-carbonitrile | 56489-05-5 | 124.16 | 1.24 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.87 g | 1.05 |

| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | 50 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL (for extraction) | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL (for work-up) | - |

| Brine | - | - | ~50 mL (for work-up) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5-10 g (for drying) | - |

Step-by-Step Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Aminothiophene-2-carbonitrile (1.24 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 5-10 minutes. Causality Note: Slow, cold addition helps to control the reaction exotherm and maintain high selectivity, preventing potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

-

Quenching & Work-up: Once complete, pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining NBS and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the final product, this compound.

Caption: Experimental workflow for the bromination step.

Characterization and Data Analysis

As of the date of this guide, comprehensive, peer-reviewed spectral data for this compound (CAS 1017789-14-8) is not widely available. However, based on the known effects of the substituents on the thiophene ring, the following spectral characteristics are predicted.[2][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~7.0-7.2 ppm (s, 1H, H-4): The sole aromatic proton at the C4 position is expected to appear as a sharp singlet. Its chemical shift is influenced by the adjacent amino and sulfur atoms. δ ~5.0-6.0 ppm (br s, 2H, -NH₂): The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent. |

| ¹³C NMR | δ ~160-165 ppm (C-2): Carbon bearing the amino group, significantly deshielded. δ ~125-130 ppm (C-4): The protonated carbon of the thiophene ring. δ ~115-120 ppm (-CN): The nitrile carbon. δ ~105-110 ppm (C-5): Carbon bearing the bromine atom. δ ~90-95 ppm (C-3): Quaternary carbon adjacent to the amino and nitrile groups. |

| Mass Spec. | Expected M⁺: ~202 and ~204 m/z in an approximate 1:1 ratio, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

| IR Spec. | ~3400-3200 cm⁻¹: N-H stretching (doublet for primary amine). ~2220 cm⁻¹: C≡N stretching. ~1620 cm⁻¹: N-H bending. |

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data. The use of an internal standard is required for precise measurement.

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is light-sensitive and should be stored in a dark, dry place.

-

Acetonitrile & Dichloromethane: Flammable and toxic solvents. All operations should be conducted in a fume hood, away from ignition sources.

-

Thiophene Derivatives: Many sulfur-containing compounds have unpleasant odors and unknown toxicity. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the selective NBS bromination of the commercially available intermediate, 3-Aminothiophene-2-carbonitrile. This method is highly regioselective, proceeds under mild conditions, and utilizes common laboratory reagents. The provided protocol, grounded in established chemical principles, offers a robust and reproducible pathway for researchers to access this versatile building block for applications in drug discovery and materials science.

References

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. (2021). [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. (n.d.). [Link]

-

Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. (2022). [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. (n.d.). [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. (n.d.). [Link]

-

Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. (n.d.). [Link]

-

(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. (2021). [Link]

-

Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. (2021). [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. (n.d.). [Link]

-

GLR Innovations Product Listing. ChemBuyersGuide.com. (n.d.). [Link]

-

13C NMR Chemical Shifts. Oregon State University. (n.d.). [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.). [Link]

-

A novel method for the bromination of thiophenes | Request PDF. ResearchGate. (2010). [Link]

-

NBS bromination of thienyl moieties. Reddit. (2015). [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

-

2-amino-5-methylthiophene-3-carbonitrile. Multichem Exports. (n.d.). [Link]

-

3-Bromothiophene-2-carbonitrile. PubChem. (n.d.). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

-

C13 NMR example 3. YouTube. (2020). [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Search Results - AK Scientific [aksci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Ein umfassender technischer Leitfaden zur Gewald-Synthese substituierter Aminothiophene

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Synthese, einer leistungsstarken Mehrkomponentenreaktion zur Herstellung hochsubstituierter 2-Aminothiophene. Als grundlegende Methode in der heterozyklischen Chemie ist das Verständnis ihrer Nuancen für die Anwendung in der Wirkstoffforschung und den Materialwissenschaften von entscheidender Bedeutung.

Einleitung: Die Bedeutung der Gewald-Synthese

Die 1961 von Karl Gewald entdeckte Gewald-Reaktion ist eine Eintopfsynthese, bei der ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensiert werden.[1][2][3] Die Attraktivität dieser Reaktion liegt in ihrer Effizienz, den milden Reaktionsbedingungen und der leichten Verfügbarkeit der Ausgangsmaterialien, was sie zu einem Eckpfeiler für die Synthese von Thiophen-Derivaten macht.[4][5][6] Diese Thiophen-Einheiten sind zentrale Bestandteile zahlreicher pharmazeutisch aktiver Verbindungen, darunter entzündungshemmende Mittel, antivirale Medikamente und Kinase-Inhibitoren, was die Bedeutung der Gewald-Synthese in der medizinischen Chemie unterstreicht.[7][8][9]

Detaillierter Reaktionsmechanismus: Eine schrittweise Analyse

Der Mechanismus der Gewald-Reaktion, der erst Jahrzehnte nach ihrer Entdeckung vollständig aufgeklärt wurde, ist ein elegantes Zusammenspiel klassischer organischer Transformationen.[2][10] Das Verständnis der einzelnen Schritte ist für die Optimierung der Reaktionsbedingungen und die Vorhersage potenzieller Nebenprodukte von entscheidender Bedeutung.

Schritt 1: Knoevenagel-Kondensation

Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen dem Keton (oder Aldehyd) und dem α-Cyanoester.[2][3][10] Die Base, typischerweise ein sekundäres oder tertiäres Amin wie Morpholin oder Triethylamin, deprotoniert die aktive Methylengruppe des Cyanoesters und erzeugt ein reaktives Enolat. Dieses Enolat greift dann die Carbonylgruppe des Ketons oder Aldehyds an, gefolgt von einer Dehydratisierung, um ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt zu bilden.[6][11]

Schritt 2: Schwefeladdition und Zyklisierung

Der genaue Mechanismus der Schwefeladdition ist komplex und Gegenstand von Untersuchungen.[2][12][13] Es wird angenommen, dass der elementare Schwefel (typischerweise als S8-Ring) durch die Base aktiviert wird und mit dem Enolat des α,β-ungesättigten Nitrils reagiert. Dies führt zur Bildung eines Thiolat-Zwischenprodukts, das dann intramolekular am Nitril angreift.

Schritt 3: Tautomerisierung und Aromatisierung

Das resultierende cyclische Zwischenprodukt tautomerisiert dann zum stabileren 2-Aminothiophen.[2][10] Die Aromatisierung des Thiophenrings ist eine treibende Kraft für den letzten Schritt der Reaktion.[12][13]

Abbildung 1: Vereinfachter Mechanismus der Gewald-Synthese.

Anwendungsbereich und Grenzen: Was funktioniert und was nicht

Die Gewald-Synthese ist bemerkenswert vielseitig und toleriert eine breite Palette von funktionellen Gruppen an den Ausgangsmaterialien.[4][11]

Geeignete Substrate:

-

Carbonylverbindungen: Aliphatische und cyclische Ketone sowie Aldehyde reagieren im Allgemeinen gut.[6] Sterisch gehinderte Ketone können jedoch langsamere Reaktionsgeschwindigkeiten aufweisen.

-

Aktive Methylenverbindungen: Ethylcyanoacetat und Malononitril sind die am häufigsten verwendeten Substrate.[14][15] Andere aktivierte Nitrile, wie Benzoylacetonitril, wurden ebenfalls erfolgreich eingesetzt.[14]

Grenzen:

-

Stark gehinderte Ketone: Ketone mit sperrigen Substituenten in der Nähe der Carbonylgruppe können die anfängliche Knoevenagel-Kondensation behindern.

-

Nebenreaktionen: Unter bestimmten Bedingungen, insbesondere bei höheren Temperaturen, können Nebenreaktionen wie die Dimerisierung der Ausgangsmaterialien auftreten.[11]

Experimentelle Durchführung: Ein repräsentatives Protokoll

Dieses Protokoll beschreibt eine allgemeine Vorgehensweise für die Gewald-Synthese, die für eine Vielzahl von Substraten angepasst werden kann.

Materialien:

-

Keton oder Aldehyd (1,0 Äq.)

-

α-Cyanoester (1,0 Äq.)

-

Elementarer Schwefel (1,1 Äq.)

-

Base (z. B. Morpholin oder Triethylamin, 0,1-0,2 Äq.)

-

Lösungsmittel (z. B. Ethanol, Methanol oder DMF)

Vorgehensweise:

-

In einem geeigneten Reaktionsgefäß werden das Keton oder Aldehyd, der α-Cyanoester und der elementare Schwefel im gewählten Lösungsmittel suspendiert.

-

Die Base wird zu der Suspension gegeben.

-

Das Reaktionsgemisch wird unter Rühren auf eine Temperatur zwischen Raumtemperatur und 50 °C erhitzt. Die optimale Temperatur und Reaktionszeit hängen von den spezifischen Substraten ab.[11] Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen.[2]

-

Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Nach Abschluss der Reaktion wird das Gemisch abgekühlt und das Produkt durch Filtration oder Extraktion isoliert.

-

Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Gewald-Synthese.

Optimierung und Fehlerbehebung

Kausalität bei der Wahl der experimentellen Parameter:

-

Base: Die Wahl der Base ist entscheidend. Sekundäre Amine wie Morpholin oder Piperidin sind oft effektiver als tertiäre Amine, da sie sowohl als Base als auch als Katalysator für die Knoevenagel-Kondensation fungieren können.[7]

-

Lösungsmittel: Polare aprotische Lösungsmittel wie DMF können die Löslichkeit von Schwefel erhöhen und die Reaktion beschleunigen. Alkohole wie Ethanol sind jedoch umweltfreundlicher und oft ausreichend.[1]

-

Temperatur: Eine moderate Erwärmung ist in der Regel vorteilhaft, um die Reaktion voranzutreiben. Zu hohe Temperaturen können jedoch zu einer Zersetzung der Reagenzien und zur Bildung von Nebenprodukten führen.

Tabelle 1: Einfluss der Reaktionsbedingungen auf die Ausbeute

| Keton | Aktives Methylen | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |

| Cyclohexanon | Ethylcyanoacetat | Morpholin | Ethanol | 50 | 3 | 85 |

| Aceton | Malononitril | Triethylamin | DMF | RT | 6 | 78 |

| 4-Chloracetophenon | Ethylcyanoacetat | Piperidin | Methanol | 60 | 4 | 82 |

| Cyclopentanon | Malononitril | Morpholin | Ethanol | 45 | 2.5 | 90 |

Die in dieser Tabelle dargestellten Daten sind repräsentativ und können je nach den spezifischen experimentellen Bedingungen variieren.

Anwendungen in der Arzneimittelentwicklung

Die durch die Gewald-Synthese zugänglichen 2-Aminothiophene sind wertvolle Bausteine für die Synthese komplexer heterozyklischer Systeme.[4][8] Sie dienen als Ausgangsmaterial für die Herstellung von Thieno[2,3-d]pyrimidinen, einer Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antikanzerogener und entzündungshemmender Eigenschaften.[11] Das Medikament Olanzapin, ein atypisches Antipsychotikum, enthält eine Thiophen-Einheit, die über eine Gewald-ähnliche Strategie synthetisiert werden kann.[7]

Fazit und Ausblick

Die Gewald-Synthese bleibt auch nach über einem halben Jahrhundert seit ihrer Entdeckung eine äußerst relevante und leistungsstarke Methode zur Herstellung von 2-Aminothiophenen.[5] Ihre Einfachheit, Effizienz und breite Anwendbarkeit sichern ihr einen festen Platz im Repertoire des organischen Chemikers. Zukünftige Entwicklungen könnten sich auf die Verwendung neuer Katalysatoren zur weiteren Verbesserung der Reaktionsbedingungen und die Erweiterung des Substratspektrums auf noch komplexere Moleküle konzentrieren, um den Zugang zu neuen chemischen Räumen für die Arzneimittelentdeckung zu erschließen.

Referenzen

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, September). ARKIVOC. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction - Wikipedia. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

Gewald Reaction - Organic Chemistry Portal. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, Oktober 10). Thieme. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Zita Puterová. Semantic Scholar. Abgerufen am 6. Januar 2026, von [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, Juli 5). The Journal of Organic Chemistry. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald-Reaktion – Wikipedia. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

The Gewald Multicomponent Reaction. (2011, Februar). Molecular Diversity. Abgerufen am 6. Januar 2026, von [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. (2024, Juni 24). ACS Publications. Abgerufen am 6. Januar 2026, von [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. (n.d.). ACS Publications. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald-Reaktion - YouTube. (2016, April 23). Abgerufen am 6. Januar 2026, von [Link]

-

Gewald-Reaktion - Organische-Chemie.ch. (n.d.). Abgerufen am 6. Januar 2026, von [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Abgerufen am 6. Januar 2026, von [Link]

-

Gewald reaction and apply in drug synthesis. (2012, Januar). ResearchGate. Abgerufen am 6. Januar 2026, von [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. d-nb.info [d-nb.info]

- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gewald-Reaktion – Wikipedia [de.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Starting Materials for 3-Amino-5-bromothiophene-2-carbonitrile

Introduction: The Strategic Importance of 3-Amino-5-bromothiophene-2-carbonitrile

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of its functional groups: a nucleophilic amino group, an electrophilic nitrile group, and a reactive bromine atom on a thiophene core. This trifecta of reactivity allows for sequential and regioselective modifications, making it an invaluable scaffold for the construction of novel thieno[2,3-d]pyrimidines, kinase inhibitors, and other pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a deep dive into the selection and rationale of the starting materials.

Primary Synthetic Pathway: The Gewald Three-Component Reaction

The most direct and convergent approach to the synthesis of this compound is a variation of the celebrated Gewald three-component reaction.[1][2] This powerful one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur to construct the 2-aminothiophene ring system.[3]

Core Starting Materials and Their Rationale

The selection of the three fundamental components for the synthesis of this compound is dictated by the final structure of the target molecule.

-

Active Methylene Nitrile: Malononitrile. The presence of the 3-amino and 2-carbonitrile functionalities in the target molecule unequivocally points to the use of malononitrile as the active methylene nitrile component.[4] The high acidity of the methylene protons in malononitrile facilitates its participation in the initial Knoevenagel condensation, a key step in the Gewald reaction mechanism.[1]

-

Sulfur Source: Elemental Sulfur. The thiophene ring's sulfur atom is incorporated from elemental sulfur (S₈) . In the course of the reaction, under basic conditions, the sulfur ring is opened to form a nucleophilic sulfur species that attacks an intermediate and ultimately becomes part of the heterocyclic ring.

-

Carbonyl Compound: 2-Bromoacetaldehyde or a Synthetic Equivalent. The choice of the carbonyl component is the most critical for achieving the desired substitution pattern on the thiophene ring. To yield a final product with an unsubstituted C4 position and a bromine atom at the C5 position, the carbonyl starting material must be a two-carbon aldehyde with a bromine atom on the carbon that will become C5. The ideal candidate is 2-bromoacetaldehyde . Due to the inherent instability of 2-bromoacetaldehyde, it is often generated in situ or a more stable synthetic equivalent is employed.

The overall reaction can be visualized as follows:

Caption: The Gewald three-component synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromoacetaldehyde diethyl acetal | 197.07 | 10 | 1.0 |

| Malononitrile | 66.06 | 10 | 1.0 |

| Elemental Sulfur | 32.06 | 10 | 1.0 |

| Triethylamine | 101.19 | 15 | 1.5 |

| Ethanol | 46.07 | - | - |

| Hydrochloric Acid (1 M) | 36.46 | - | - |

Procedure:

-

In situ Generation of 2-Bromoacetaldehyde: To a solution of 2-bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol) in ethanol (30 mL), add 1 M hydrochloric acid (10 mL) and stir at room temperature for 1 hour to hydrolyze the acetal to 2-bromoacetaldehyde.

-

Gewald Reaction: To the solution containing the freshly prepared 2-bromoacetaldehyde, add malononitrile (0.66 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol).

-

Base Addition: Cool the reaction mixture in an ice bath and slowly add triethylamine (2.1 mL, 15 mmol) dropwise.

-

Reaction Progression: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL). The crude product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or isopropanol to afford pure this compound.

Alternative Synthetic Strategy: Post-Synthesis Bromination

An alternative, though likely less efficient, route to this compound involves the bromination of a pre-synthesized 3-aminothiophene-2-carbonitrile.

Starting Materials and Rationale

-

Precursor: 3-Aminothiophene-2-carbonitrile. This precursor can be synthesized via a standard Gewald reaction using acetaldehyde, malononitrile, and sulfur.

-

Brominating Agent: N-Bromosuccinimide (NBS). N-Bromosuccinimide is a common and relatively mild electrophilic brominating agent for aromatic and heteroaromatic compounds.[5]

Challenges and Mechanistic Considerations

The primary challenge with this approach is controlling the regioselectivity of the bromination. The amino group at the C3 position is a strong activating group and is ortho-, para-directing. In the context of the thiophene ring, this would direct electrophilic attack to the C2 and C4 positions. Since the C2 position is already substituted, the C4 position would be the most likely site of bromination, leading to the undesired 4-bromo isomer. The C5 position is electronically less favored for electrophilic substitution in this system.

Caption: Potential outcomes of the bromination of 3-aminothiophene-2-carbonitrile.

Conclusion and Expert Recommendations

For the synthesis of this compound, the Gewald three-component reaction employing 2-bromoacetaldehyde (or a synthetic equivalent), malononitrile, and elemental sulfur is the most logical and strategically sound approach. This method offers high convergency and excellent regiocontrol, directly installing the bromine atom at the desired C5 position.

While post-synthesis bromination of 3-aminothiophene-2-carbonitrile is a theoretical possibility, it is anticipated to suffer from poor regioselectivity, leading to a mixture of isomers that would require challenging separation. Therefore, for researchers and drug development professionals seeking an efficient and reliable synthesis of this valuable building block, the Gewald reaction is the recommended pathway. Careful optimization of the reaction conditions, particularly the in situ generation and handling of 2-bromoacetaldehyde, will be key to achieving high yields and purity.

References

- BenchChem. (2025). A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions. BenchChem.

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2021). Computational and Theoretical Chemistry, 1208, 113545.

- BenchChem. (2025).

- Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24863–24885.

- Kaur, N. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1).

- Shvekhgeimer, M. G. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31785–31802.

- Zapol'skii, V. A. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. European Journal of Organic Chemistry, 2019(48), 7917-7928.

- Li, X., Wu, W., Fan, X., & Yang, L. (2013). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. RSC Advances, 3(32), 12091.

- Panda, S. S. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1288.

- Reddit. (2015).

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

- Patel, M. R. (2021). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 11(59), 37285–37307.

Sources

A Spectroscopic Investigation of 3-Amino-5-bromothiophene-2-carbonitrile: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectral characteristics of 3-Amino-5-bromothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction: The Significance of this compound

This compound is a highly functionalized thiophene derivative. The thiophene ring is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring. The presence of an amino group, a nitrile moiety, and a bromine atom provides multiple reactive sites for further chemical modifications, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-